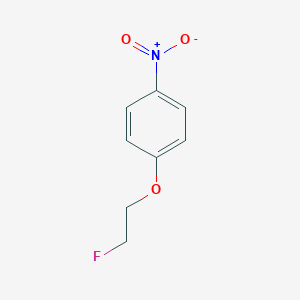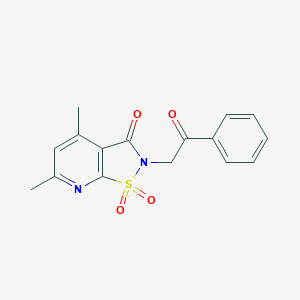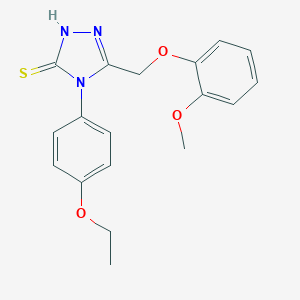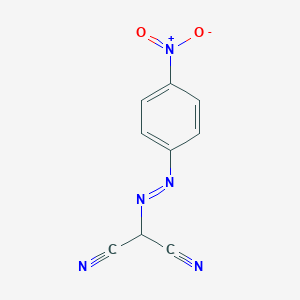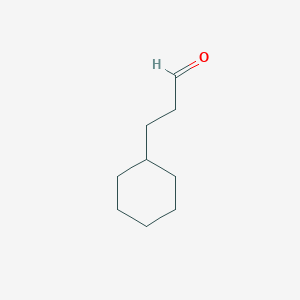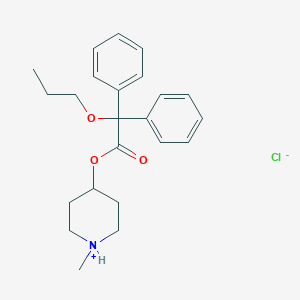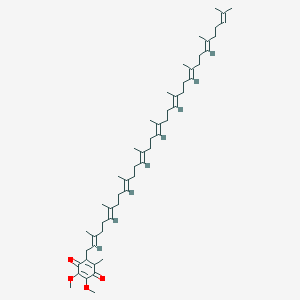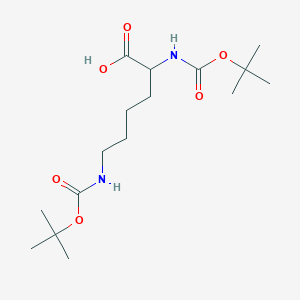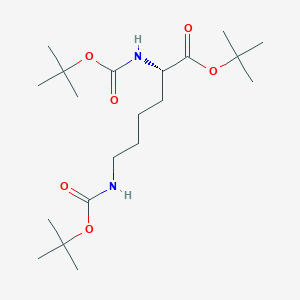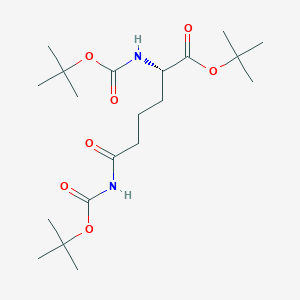
(S)-(+)-6-Methyl-1-octanol
Overview
Description
(6S)-6-methyloctan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of an octane chain, with a methyl group (-CH3) attached to the sixth carbon. This compound is known for its chiral center at the sixth carbon, giving it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-methyloctan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (6S)-6-methyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, (6S)-6-methyloctan-1-ol can be produced through catalytic hydrogenation of the corresponding aldehyde, (6S)-6-methyloctanal, using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-methyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form (6S)-6-methyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (6S)-6-methyloctane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: (6S)-6-methyloctanoic acid
Reduction: (6S)-6-methyloctane
Substitution: (6S)-6-chlorooctane or (6S)-6-bromooctane
Scientific Research Applications
(6S)-6-methyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.
Mechanism of Action
The mechanism of action of (6S)-6-methyloctan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral center at the sixth carbon allows for stereospecific interactions with biological molecules, which can affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-methyloctan-1-ol: The enantiomer of (6S)-6-methyloctan-1-ol, differing only in the spatial arrangement around the chiral center.
Octan-1-ol: A similar compound without the methyl group at the sixth carbon.
6-methyloctane: The fully reduced form of (6S)-6-methyloctan-1-ol, lacking the hydroxyl group.
Uniqueness
(6S)-6-methyloctan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(6S)-6-methyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGKAMABZHMCN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543499 | |
| Record name | (6S)-6-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110453-78-6 | |
| Record name | (6S)-6-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (6S)-6-methyloctan-1-ol influence the chirality of a 2D molecular assembly?
A1: (6S)-6-methyloctan-1-ol acts as a chiral coadsorber, influencing the chirality of a 2D molecular assembly through noncovalent interactions. The research focuses on the self-assembly of an achiral molecule, a derivative of 5-(benzyloxy)isophthalic acid (BIC), which can form two enantiomorphous honeycomb networks. Introducing (6S)-6-methyloctan-1-ol into the system leads to chiral induction. It interacts with the BIC derivative through hydrogen bonding, preferentially driving the formation of a globally homochiral assembly []. Essentially, the chiral coadsorber acts as a chiral seed, guiding the assembly process towards a specific handedness.
Q2: What is the significance of the competitive chiral induction observed in the study?
A2: The study demonstrates that the chirality of the final 2D molecular assembly is determined by a competition between intrinsic chirality of the building blocks and the influence of chiral coadsorbers. While a chiral center within the BIC derivative itself can dictate the assembly's handedness, the research highlights that the noncovalent interactions with (6S)-6-methyloctan-1-ol can overrule this intrinsic chirality []. This finding has significant implications for designing and controlling chiral structures in supramolecular chemistry and nanotechnology, showcasing the power of noncovalent interactions in manipulating chirality at the molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


